molecular formula C20H40 B116449 (E)-icos-5-ene CAS No. 21400-12-4

(E)-icos-5-ene

Cat. No.: B116449
CAS No.: 21400-12-4
M. Wt: 280.5 g/mol
InChI Key: QRJSGJWTKHSNMK-PKNBQFBNSA-N
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Description

(E)-icos-5-ene is an organic compound with the molecular formula C20H40. It is a long-chain hydrocarbon with a double bond between the fifth and sixth carbon atoms from one end, making it an alkene. This compound is also known as (5E)-5-Icosene and has a molecular weight of 280.5316 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-icos-5-ene can be achieved through various methods, including the reduction of corresponding alkynes or the dehydrohalogenation of alkyl halides. One common method involves the hydrogenation of 1-eicosyne using a palladium catalyst under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1-eicosyne. This process is carried out in large reactors where the alkyne is exposed to hydrogen gas in the presence of a palladium catalyst. The reaction is conducted at elevated temperatures and pressures to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: (E)-icos-5-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(E)-icos-5-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-icos-5-ene in biological systems involves its interaction with specific receptors or enzymes. In honey bees, it acts as a pheromonal component, influencing behavior by binding to olfactory receptors. The exact molecular targets and pathways are still under investigation, but it is known to play a role in eliciting stinging behavior in worker bees.

Comparison with Similar Compounds

  • 3-Eicosene, (E)-
  • Eicosane
  • 9-Octadecenamide
  • Undecanoic acid

Comparison: (E)-icos-5-ene is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. Compared to eicosane, which is fully saturated, this compound has a higher reactivity due to the presence of the double bond. Its role as a pheromonal component also sets it apart from other long-chain hydrocarbons .

Properties

IUPAC Name

(E)-icos-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-20H2,1-2H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJSGJWTKHSNMK-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC=CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880872
Record name 5-eicosene, (e)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74685-30-6
Record name 5-eicosene, (e)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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